![molecular formula C11H14BrNO B1525141 3-(4-Bromo-2-ethylphenoxy)azetidine CAS No. 1219976-28-9](/img/structure/B1525141.png)
3-(4-Bromo-2-ethylphenoxy)azetidine
Overview
Description
Synthesis Analysis
Azetidines, including 3-(4-Bromo-2-ethylphenoxy)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The methods of synthesis are organized by the reaction type used for functionalization of azetidines . A straightforward one-step synthesis of azetidine-3-amines has been reported, which starts from a bench-stable, commercial material .Molecular Structure Analysis
The molecular weight of 3-(4-Bromo-2-ethylphenoxy)azetidine is 256.14 g/mol. The InChI code for this compound is 1S/C9H10BrNO/c10-7-1-3-8 (4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Biopharma Production
In the realm of biopharmaceutical production , 3-(4-Bromo-2-ethylphenoxy)azetidine may serve as a precursor or an intermediate in the synthesis of complex molecules. Its structural properties could be exploited for the development of novel pharmaceuticals, especially where the azetidine ring can act as a bioisostere, potentially improving the pharmacokinetic properties of therapeutic compounds .
Analytical Chemistry
Within analytical chemistry , this compound’s unique structure could be utilized in the synthesis of analytical reagents or as a standard in chromatographic methods. The azetidine ring, in particular, might be used in the development of new chiral stationary phases for enantioselective separations, aiding in the analysis of optically active substances .
Advanced Battery Science
In advanced battery science , 3-(4-Bromo-2-ethylphenoxy)azetidine could find applications in the design of electrolyte solutions or as a component in the synthesis of electrode materials. Its chemical stability and potential for functionalization make it a candidate for research into high-performance battery systems .
Controlled Environment
The compound’s potential for polymerization makes it a candidate for creating specialized coatings or materials in controlled environments . These could be used for antibacterial surfaces, CO2 adsorption materials, or even in the development of non-viral vectors for gene transfection, which are crucial in controlled biological studies .
Safety
In the field of safety , 3-(4-Bromo-2-ethylphenoxy)azetidine could be investigated for its efficacy in producing fire-retardant materials or coatings. Its halogenated nature suggests that it could contribute to the development of compounds that suppress combustion processes .
Life Science Research
Lastly, in life science research , this compound might be used in the study of cellular processes where small ring systems like azetidines play a role in probing the function of enzymes or receptors. It could also be a building block for the synthesis of probes or markers in bioimaging techniques .
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Azetidines have seen remarkable advances in their chemistry and reactivity . The review of these advances is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
properties
IUPAC Name |
3-(4-bromo-2-ethylphenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-5-9(12)3-4-11(8)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDZZENQUAZZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295110 | |
Record name | 3-(4-Bromo-2-ethylphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219976-28-9 | |
Record name | 3-(4-Bromo-2-ethylphenoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromo-2-ethylphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.